molecular formula C8H10F2O3 B15310040 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B15310040
M. Wt: 192.16 g/mol
InChI Key: DFJHECASGNGVEJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a compound of interest in various fields of chemistry and industry. This compound features a difluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both a ketone and a carboxylic acid group, along with the difluoromethyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13)

InChI Key

DFJHECASGNGVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C(F)F)C(=O)O

Origin of Product

United States

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